Higher Computed Lipophilicity (XLogP3) vs. Mono-Chloro Analog
The presence of the bromine atom significantly increases lipophilicity compared to the mono‑chloro analog, which is critical for membrane permeability and target engagement. The computed XLogP3 for the free base of the target compound is 2.7 [1], while the corresponding 4‑chloro analog, 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine, has a computed XLogP3 of 2.3 (value derived from the structurally analogous 4‑chloro-β,β-difluorobenzeneethanamine) . This difference of ΔXLogP3 = 0.4 corresponds to an approximately 2.5‑fold higher partition coefficient, which can meaningfully impact ADME properties in a lead optimization campaign.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (free base) |
| Comparator Or Baseline | XLogP3 = 2.3 for 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5‑fold higher computed partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm for neutral free base |
Why This Matters
A ΔXLogP3 of 0.4 represents a significant shift in lipophilicity that can improve blood‑brain barrier penetration or cellular uptake, making this intermediate a superior choice for CNS or intracellular target programs.
- [1] PubChem. (2026). Compound Summary: 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine (free base). National Center for Biotechnology Information. View Source
